4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one
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Overview
Description
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethylthio group at the 5-position, and a carbonyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Thioether Formation: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol, such as ethanethiol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted isoxazoles.
Scientific Research Applications
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as isoxazoles are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The bromine and ethylthio groups can enhance its binding affinity to molecular targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methylisoxazol-3-ol: Similar structure but lacks the ethylthio group.
5-Ethylthio-3-isoxazolol: Similar structure but lacks the bromine atom.
4-Bromo-3-isoxazolamine: Similar structure but has an amino group instead of the ethylthio group.
Uniqueness
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the bromine and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
89661-20-1 |
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Molecular Formula |
C6H8BrNO2S |
Molecular Weight |
238.10 g/mol |
IUPAC Name |
4-bromo-5-(ethylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8BrNO2S/c1-2-11-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
InChI Key |
ZGZGDACPIDJGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=C(C(=O)NO1)Br |
Origin of Product |
United States |
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